molecular formula C8H10N2O2 B1323496 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 307307-97-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1323496
M. Wt: 166.18 g/mol
InChI Key: VOAKNFVZEGNOKV-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has been described in various studies. One method involves [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds . Another approach uses NH-pyrazole carbonic acids as a key intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a bicyclic system composed of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

The compound has been involved in [8π+2π] cycloaddition reactions in the synthesis process . It has also been used as a key intermediate in the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Studies

    4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its chloride, related to the tetrahydropyrazolo compound, have been studied for their functionalization reactions and theoretical mechanisms (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthesis of Related Compounds

    Synthesis methods for related compounds like 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides have been developed, providing insights into the chemical behavior of similar tetrahydropyrazolo compounds (Lombar et al., 2014).

Multicomponent Heterocyclizations

  • Heterocyclization Methods

    Research on the three-component reactions of 5-aminopyrazoles (closely related to tetrahydropyrazolo[1,5-a]pyridine) with salicylic aldehydes and pyruvic acids has led to the development of methods to control the selectivity of heterocyclizations (Murlykina et al., 2013).

  • Electrochemical Synthesis Approach

    An electrochemical strategy for synthesizing related compounds like 3-methyl-4-aryl-tetrahydropyrazolo[3,4-b]pyridin-6-ones has been described, utilizing an environmentally benign procedure (Veisi, Maleki, & Jahangard, 2015).

Applications in Heterocyclic Chemistry

  • Cyclocondensation Reactions

    The cyclocondensation of substituted 5-aminopyrazoles, similar to tetrahydropyrazolo[1,5-a]pyridine, with benzylidene acetone has been researched for the synthesis of dihydropyrazolo[1,5-a]pyrimidines and related compounds (Orlov & Sidorenko, 2012).

  • Suzuki-Miyaura Cross-Coupling Methodology

    This methodology has been used for synthesizing 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines, a structurally related class of compounds, highlighting the potential for diverse substitutions (Kemmitt et al., 2014).

Improved Synthetic Processes

  • Improved Synthesis: A new synthetic method for pyrazolo[1,5-a]pyridine-5-carboxylic acid, structurally related to the tetrahydropyrazolo compound, has been developed, utilizing simpler and less toxic processes (Ku, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its derivatives have potential applications in the medical field, particularly in the treatment of diseases like HBV . Additionally, the compound can be further modified in the 3rd position by various functional groups, opening up possibilities for the synthesis of a wide range of compounds .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAKNFVZEGNOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620466
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

307307-97-7
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Jorda, SMM Lopes, E Řezníčková, H Ajani… - European Journal of …, 2019 - Elsevier
The androgen receptor (AR) is a steroid hormone receptor and its high expression and disruption of its regulation are strongly implicated in prostate cancer (PCa) development. One of …
Number of citations: 15 www.sciencedirect.com
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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